molecular formula C13H9N3O2 B11800557 Methyl 3-(5-cyanopyrimidin-2-YL)benzoate

Methyl 3-(5-cyanopyrimidin-2-YL)benzoate

Cat. No.: B11800557
M. Wt: 239.23 g/mol
InChI Key: ISVAVXVROJCVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-cyanopyrimidin-2-yl)benzoate is an organic compound with the molecular formula C13H9N3O2 and a molecular weight of 239.23 g/mol . This compound is characterized by the presence of a benzoate ester linked to a cyanopyrimidine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 3-(5-cyanopyrimidin-2-yl)benzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents such as toluene or ethanol, and bases like potassium carbonate.

Chemical Reactions Analysis

Methyl 3-(5-cyanopyrimidin-2-yl)benzoate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(5-cyanopyrimidin-2-yl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-cyanopyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting proteins involved in the process . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Methyl 3-(5-cyanopyrimidin-2-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research.

Biological Activity

Methyl 3-(5-cyanopyrimidin-2-YL)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a benzoate moiety. The presence of the cyanide group at the 5-position of the pyrimidine enhances its reactivity and biological profile. The compound's structural formula can be represented as follows:

C13H10N2O2\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that compounds with similar structures exhibit a range of activities, including:

  • Antimicrobial Activity : Pyrimidine derivatives often show significant antibacterial and antifungal properties. This compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes or other pro-inflammatory mediators, similar to other pyrimidine derivatives .
  • Antitumor Activity : Some studies suggest that compounds containing a pyrimidine nucleus can induce apoptosis in cancer cells, possibly through the inhibition of key signaling pathways involved in cell proliferation .

Biological Activity Data

Table 1 summarizes various biological activities associated with this compound and related compounds.

Activity Mechanism Reference
AntibacterialInhibition of cell wall synthesis ,
AntifungalDisruption of fungal cell membranes
Anti-inflammatoryInhibition of COX enzymes
AntitumorInduction of apoptosis ,

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In vitro assays showed that the compound effectively reduced the production of pro-inflammatory cytokines in human macrophages, supporting its use in treating inflammatory diseases .
  • Antitumor Evaluation : A study investigated the effects of this compound on cancer cell lines. The compound exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis in HeLa cells, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 3-(5-cyanopyrimidin-2-yl)benzoate

InChI

InChI=1S/C13H9N3O2/c1-18-13(17)11-4-2-3-10(5-11)12-15-7-9(6-14)8-16-12/h2-5,7-8H,1H3

InChI Key

ISVAVXVROJCVNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.